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molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7

5-Bromopyridine-3-boronic acid

Cat. No. B1275622
M. Wt: 201.82 g/mol
InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807684B2

Procedure details

A mixture of 372 mg (2.346 mmol) of 3-chloro-5-methoxyphenol (B-1), 947 mg (4.692 mmol) of 5-bromopyridine-3-boronic acid (13-1), 426 mg (2.346 mmol) of copper (II) acetate and 4.0 g of freshly activated powdered 4A molecular sieves was stirred in 20 mL of DCM in a screw top glass sealed tube. The reaction was then treated with 1.635 mL (11.73 mmol) of triethylamine and the vessel was loosely capped. The mixture was vigorously stirred at room temperature for 48 hours. The mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to a black residue. The residue was purified on a CombiFlash silica column eluted with an ethyl acetate:hexanes gradient to give the desired product 13-2 as an oil (Rf=0.7, EtOAc:hexanes 1:4). MS: M+1=314. 1H NMR(CDCl3): 3.79 (s, 3H), 6.47 (m, 1H), 6.61 (m, 1H), 6.74 (m, 1H), 7.46 (m, 1H), 8.33 (d, 1H), 8.46 (d, 1H).
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
catalyst
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.635 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[Br:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[N:16][CH:17]=1.C(N(CC)CC)C>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Br:11][C:12]1[CH:17]=[N:16][CH:15]=[C:14]([O:10][C:4]2[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
372 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)OC)O
Name
Quantity
947 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)B(O)O
Name
Quantity
426 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.635 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
the vessel was loosely capped
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to a black residue
CUSTOM
Type
CUSTOM
Details
The residue was purified on a CombiFlash silica column
WASH
Type
WASH
Details
eluted with an ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC1=CC(=CC(=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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